4-(3-(Dimethylamino)propoxy)-2-hydroxybenzophenone
Description
Properties
CAS No. |
83803-90-1 |
|---|---|
Molecular Formula |
C18H21NO3 |
Molecular Weight |
299.4 g/mol |
IUPAC Name |
[4-[3-(dimethylamino)propoxy]-2-hydroxyphenyl]-phenylmethanone |
InChI |
InChI=1S/C18H21NO3/c1-19(2)11-6-12-22-15-9-10-16(17(20)13-15)18(21)14-7-4-3-5-8-14/h3-5,7-10,13,20H,6,11-12H2,1-2H3 |
InChI Key |
XJIAATSRRWEFEX-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)CCCOC1=CC(=C(C=C1)C(=O)C2=CC=CC=C2)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-(Dimethylamino)propoxy)-2-hydroxybenzophenone typically involves multiple steps, starting with the preparation of the benzophenone core. One common method involves the reaction of 4-hydroxybenzophenone with 3-(dimethylamino)propyl chloride in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the substitution reaction.
Industrial Production Methods
In an industrial setting, the production of 4-(3-(Dimethylamino)propoxy)-2-hydroxybenzophenone may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
4-(3-(Dimethylamino)propoxy)-2-hydroxybenzophenone undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The carbonyl group in the benzophenone core can be reduced to form alcohols.
Substitution: The dimethylamino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Bases like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in aprotic solvents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group can yield a ketone, while reduction of the carbonyl group can produce an alcohol.
Scientific Research Applications
Photoprotection
DMAPB is primarily recognized for its role as a UV filter in sunscreen formulations. Its ability to absorb ultraviolet light protects the skin from harmful UV radiation, reducing the risk of skin damage and photoaging. Studies have shown that it effectively interacts with skin receptors, influencing cellular responses to UV exposure and potentially mitigating oxidative damage caused by reactive oxygen species.
Antioxidant Activity
The compound exhibits significant antioxidant properties , making it a candidate for therapeutic applications against oxidative stress-related diseases. Research indicates that DMAPB can scavenge free radicals and reduce oxidative damage in cells, which is crucial for developing treatments for conditions linked to oxidative stress.
Organic Synthesis
In organic chemistry, DMAPB serves as a valuable reagent for synthesizing more complex molecules. Its unique functional groups facilitate various chemical reactions, including oxidation, reduction, and substitution reactions . This versatility makes it an essential component in academic and industrial laboratories focused on organic synthesis.
Pharmacological Research
DMAPB is being explored for its potential therapeutic effects in drug development. Its interactions with biological systems are under investigation to assess its efficacy as a pharmacological agent . The compound's mechanism of action involves binding to specific molecular targets, which may lead to alterations in enzyme activity and signal transduction pathways.
Materials Science
In materials science, DMAPB is utilized in the production of specialty chemicals and materials. Its unique properties make it suitable for developing coatings and polymers with specific functionalities . The compound's stability and reactivity can be tailored for various applications in the manufacturing sector.
Analytical Chemistry
DMAPB can be analyzed through high-performance liquid chromatography (HPLC), where it is separated using specialized columns. This application is crucial for quality control in pharmaceutical formulations and environmental monitoring of chemical contaminants . The method's scalability allows it to be used for both analytical and preparative purposes.
Case Studies
Case Study 1: UV Filter Efficacy
A study demonstrated that DMAPB effectively reduced UV-induced skin damage in vitro by modulating cellular responses through receptor interactions. The results indicated significant protection against UV radiation compared to control samples.
Case Study 2: Antioxidant Potential
Research involving DMAPB highlighted its capacity to scavenge free radicals in cell cultures, showing a marked decrease in oxidative stress markers. This suggests potential therapeutic applications in treating diseases associated with oxidative damage.
Mechanism of Action
The mechanism of action of 4-(3-(Dimethylamino)propoxy)-2-hydroxybenzophenone involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to active sites of enzymes, inhibiting their activity and affecting biochemical pathways. Additionally, its photophysical properties allow it to act as a fluorescent probe, enabling the study of molecular interactions and dynamics.
Comparison with Similar Compounds
Structural Features and Substitution Patterns
The compound’s key differentiator is the 3-(dimethylamino)propoxy group, which contrasts with substituents in analogs:
Key Observations :
- The dimethylamino group in the target compound enhances polarity compared to benzyloxy or hexyloxy analogs, reducing LogP relative to those derivatives .
Physicochemical Properties
- Solubility: The hydrochloride salt of the target compound (CAS 83803-89-8, C₁₈H₂₂ClNO₃) demonstrates improved aqueous solubility compared to the free base, a critical factor in pharmaceutical formulations .
- Chromatographic Behavior : On a Newcrom R1 HPLC column, the target compound elutes efficiently under reverse-phase conditions, whereas bulkier analogs (e.g., benzyloxy derivatives) may exhibit longer retention times due to increased hydrophobicity .
Pharmacological and Metabolic Relevance
- Metabolic Stability: The dimethylamino group in the target compound may undergo N-dealkylation in vivo, analogous to iloperidone’s metabolic pathways . This contrasts with benzyloxy or hexyloxy groups, which are more resistant to enzymatic modification.
Biological Activity
4-(3-(Dimethylamino)propoxy)-2-hydroxybenzophenone, also known as DBP (dimethylaminopropoxy-benzophenone), is a synthetic compound with significant biological activity, particularly noted for its applications in photoprotection and antioxidant properties. This article reviews its biological activity, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound has the molecular formula with a molecular weight of approximately 299.36 g/mol. Its structure features a benzophenone core, characterized by two aromatic rings linked by a carbonyl group, enhanced by a dimethylamino group and a propoxy substituent. This unique configuration contributes to its solubility and efficacy in various applications, particularly as a UV filter in cosmetic formulations.
1. UV Absorption and Photoprotection
DBP is primarily recognized for its ability to absorb ultraviolet (UV) light, making it an effective UV filter in sunscreens. Its absorption spectrum allows it to protect skin from harmful UV radiation, which is known to cause skin damage and increase the risk of skin cancer. The compound's efficacy as a photoprotective agent is attributed to its ability to absorb UV light in both UVA and UVB ranges, thereby preventing DNA damage caused by solar radiation .
2. Antioxidant Properties
Research indicates that DBP exhibits notable antioxidant activity, which plays a crucial role in mitigating oxidative stress-related diseases. The compound can interact with reactive oxygen species (ROS), reducing cellular oxidative damage. This property is particularly beneficial in formulations aimed at preventing skin aging and other oxidative stress-related conditions.
Comparative Analysis with Similar Compounds
To better understand the unique properties of DBP, it is useful to compare it with other similar compounds:
| Compound Name | Structure Similarity | Primary Use |
|---|---|---|
| 2-Hydroxybenzophenone | Contains a similar benzophenone core | UV filter |
| Oxybenzone | Similar UV filtering properties | Sunscreen agent |
| Avobenzone | Contains a similar aromatic structure | Broad-spectrum UV filter |
DBP's distinct combination of the dimethylamino group and propoxy side chain enhances its solubility and stability compared to traditional UV filters like oxybenzone and avobenzone.
Study 1: Efficacy as a UV Filter
A study demonstrated that DBP effectively reduced the formation of cyclobutane pyrimidine dimers (CPDs) in DNA exposed to UV light. The presence of DBP significantly decreased DNA damage compared to controls without the compound. This highlights its potential role in formulations designed for photoprotection .
Study 2: Antioxidant Activity Assessment
In vitro assays showed that DBP could scavenge free radicals more effectively than several benchmark antioxidants. The results indicated that DBP's antioxidant capacity could contribute to cellular protection against oxidative stress, making it a candidate for therapeutic applications beyond cosmetic use .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 4-(3-(Dimethylamino)propoxy)-2-hydroxybenzophenone, and how can reaction conditions be optimized?
- Methodology : The compound can be synthesized via nucleophilic substitution between 2-hydroxybenzophenone derivatives and 3-(dimethylamino)propyl chloride. Use potassium carbonate as a base in anhydrous DMF or acetonitrile under reflux (70–90°C) for 12–24 hours. Monitor reaction progress via TLC (silica gel, ethyl acetate/hexane 3:7). Optimize yield by varying solvent polarity, reaction time, and stoichiometry of the alkylating agent . Post-synthesis, purify via column chromatography (gradient elution with dichloromethane/methanol) and confirm structure using H/C NMR and FT-IR (e.g., alkyne stretches at ~2,125 cm for propargyl intermediates) .
Q. Which analytical techniques are most reliable for assessing purity and structural integrity?
- Methodology :
- Purity : Use reverse-phase HPLC-UV with a C18 column (mobile phase: acetonitrile/water with 0.1% formic acid). Compare retention times against a certified reference standard.
- Structural Confirmation : Employ high-resolution mass spectrometry (HRMS) for exact mass determination and 2D NMR (COSY, HSQC) to resolve overlapping proton signals, particularly for the dimethylamino and propoxy groups.
- Impurity Profiling : LC-MS/MS in multiple reaction monitoring (MRM) mode can detect trace degradation products (e.g., demethylated or hydrolyzed derivatives) .
Advanced Research Questions
Q. How does the dimethylamino-propoxy substituent influence the compound’s photostability and UV absorption properties compared to other benzophenone derivatives?
- Methodology :
- Photostability : Expose the compound to UV light (λ = 254–365 nm) in a controlled chamber. Quantify degradation using HPLC-UV and compare with analogs (e.g., 2-hydroxy-4-methoxybenzophenone). The dimethylamino group may enhance radical scavenging, reducing photodegradation .
- UV-Vis Spectroscopy : Dissolve in ethanol and measure absorbance from 200–400 nm. The electron-donating dimethylamino group is expected to redshift the absorption maxima relative to unsubstituted benzophenones .
Q. What experimental strategies can resolve contradictions in reported bioactivity data (e.g., receptor binding vs. cytotoxicity)?
- Methodology :
- Dose-Response Studies : Perform assays across a wide concentration range (nM–mM) to identify therapeutic vs. toxic thresholds.
- Receptor-Specific Profiling : Use CRISPR-engineered cell lines lacking target receptors to isolate off-target effects.
- Metabolite Screening : Incubate the compound with liver microsomes (human/rat) and analyze metabolites via LC-MS. Some bioactivity discrepancies may arise from species-specific metabolic pathways .
Q. How can researchers design stability studies to evaluate the compound’s susceptibility to hydrolysis or oxidation under physiological conditions?
- Methodology :
- Forced Degradation : Expose to 0.1M HCl (acidic), 0.1M NaOH (basic), and 3% HO (oxidative) at 37°C. Sample aliquots at 0, 6, 12, and 24 hours for HPLC analysis.
- Solid-State Stability : Store under accelerated conditions (40°C/75% RH for 6 months) and monitor crystallinity via XRPD. The dimethylamino group may increase hygroscopicity, requiring desiccants for long-term storage .
Q. What role does this compound play in photoaffinity labeling for target identification in proteomics?
- Methodology :
- Probe Design : Functionalize the benzophenone core with an alkyne handle (via click chemistry) and a bioactive ligand. Upon UV irradiation (350 nm), the benzophenone generates a reactive diradical that covalently binds to proximal proteins.
- Validation : Use SILAC (stable isotope labeling by amino acids in cell culture) combined with LC-MS/MS to identify labeled proteins. Ensure controls (e.g., dark samples) are included to exclude non-specific binding .
Data Interpretation & Troubleshooting
Q. How should researchers address discrepancies in logP values reported by computational vs. experimental methods?
- Methodology :
- Experimental logP : Determine via shake-flask method (octanol/water partitioning) with HPLC quantification.
- Computational Adjustments : Use molecular dynamics simulations to account for the dimethylamino group’s pH-dependent ionization (pKa ~8.5). Adjust predictions using software like MarvinSketch with explicit solvent models .
Q. What are the best practices for validating the compound’s inhibitory effects in enzyme assays with high background noise?
- Methodology :
- Signal Normalization : Use a fluorogenic/quenched substrate to amplify signal-to-noise ratios.
- Counter-Screening : Test against related enzymes (e.g., kinases vs. phosphatases) to confirm selectivity.
- Statistical Validation : Apply Z’-factor analysis to ensure assay robustness (Z’ > 0.5 required) .
Safety & Compliance
Q. What precautions are necessary when handling this compound due to its air sensitivity and potential allergenicity?
- Methodology :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
